3,6-Dichloropyrazine-2-carbonitrile

Favipiravir synthesis Process chemistry Step economy

This is the definitive intermediate for cost-effective Favipiravir production. Unlike 3,5-dichloro isomers, the 3,6-dichloro-2-nitrile pattern delivers the precise reactivity gradient for sequential, regioselective SNAr reactions. The nitrile group activates the ring for fluorination—a feature absent in non‑nitrile analogs. Procure with confidence: ≥98% purity achieved without chromatography, enabling 60% final‑step yield. Ideal for API manufacturers, CDMOs, and QC labs developing impurity profiles. Order now to secure batch‑consistent supply.

Molecular Formula C5HCl2N3
Molecular Weight 173.98 g/mol
CAS No. 356783-16-9
Cat. No. B1371311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloropyrazine-2-carbonitrile
CAS356783-16-9
Molecular FormulaC5HCl2N3
Molecular Weight173.98 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)Cl)C#N)Cl
InChIInChI=1S/C5HCl2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H
InChIKeyUZHXXRRBFJSFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloropyrazine-2-carbonitrile (CAS 356783-16-9): A Core Intermediate for Antiviral Synthesis


3,6-Dichloropyrazine-2-carbonitrile (CAS: 356783-16-9) is a highly functionalized pyrazine derivative featuring a nitrile group at the 2-position and chlorine atoms at the 3- and 6-positions [1]. This specific substitution pattern renders it a crucial, versatile intermediate, primarily recognized for its pivotal role in the synthesis of the broad-spectrum antiviral drug favipiravir (T-705) [2]. While it is a synthetic building block, its structural features enable a sequence of chemoselective transformations essential for constructing the target pharmacophore, which are not readily achievable with other dichloropyrazinecarbonitrile regioisomers [3].

Beyond Pyrazine Intermediates: Why the 3,6-Dichloro-2-carbonitrile Isomer is Not Readily Replaced


Generic substitution with other dichloropyrazinecarbonitriles, such as the 3,5-dichloro isomer (CAS: 313339-92-3) or 3,6-dichloropyrazine (lacking the nitrile), is not feasible for its primary application. The specific juxtaposition of the nitrile and the two chlorine atoms in the 3,6-dichloropyrazine-2-carbonitrile framework establishes a unique reactivity gradient that is essential for the sequential, regioselective functionalization required in the synthesis of favipiravir [1]. The 3,5-dichloro isomer presents a fundamentally different spatial arrangement of its leaving groups, leading to altered regiochemical outcomes in nucleophilic aromatic substitution (SNAr) reactions, thereby derailing the established synthetic pathway . Furthermore, the electron-withdrawing nitrile group is critical for activating the pyrazine ring toward the initial SNAr fluorination step, a feature absent in simple 3,6-dichloropyrazine .

3,6-Dichloropyrazine-2-carbonitrile (356783-16-9): Comparative Performance Evidence for Scientific Procurement


Superior Process Yield from 3,6-Dichloropyrazine-2-carbonitrile to Favipiravir in a One-Pot Protocol

A key differentiator is the demonstrated efficiency of converting 3,6-dichloropyrazine-2-carbonitrile to favipiravir. A step-economic, one-pot protocol achieved a 60% yield for this final step, which is a substantial improvement over a previous two-step procedure that yielded only 30% for the comparable transformation sequence [1].

Favipiravir synthesis Process chemistry Step economy

Higher Yield in Overall Favipiravir Synthesis Route Using a 3,6-Dichloropyrazine-2-carbonitrile Intermediate

When comparing overall synthetic routes to favipiravir, a protocol centered on the novel and efficient synthesis of a 3,6-dichloropyrazine-2-carbonitrile intermediate achieved a 48% overall yield from 2-aminopyrazine. This represents a 1.3-fold higher yield compared to a recently published alternative procedure, while also eliminating the use of hazardous phosphorus oxychloride (POCl3) [1].

Favipiravir synthesis Route optimization Total synthesis

Consistent Product Quality with High Purity and No Chromatography Requirement

An economic and scalable procedure utilizing 3,6-dichloropyrazine-2-carbonitrile as a key intermediate consistently delivered favipiravir with greater than 99% purity. Critically, this high purity was achieved without requiring a chromatographic purification step, which is a major advantage for industrial-scale manufacturing compared to routes that necessitate costly and time-consuming chromatography [1].

Favipiravir API Process robustness Purity

Critical Regioselectivity for Favipiravir Synthesis Not Provided by the 3,5-Dichloro Isomer

The unique 3,6-substitution pattern is essential for the regioselective introduction of fluorine in the favipiravir synthesis. Nucleophilic aromatic substitution (SNAr) of the 3-chloro group is favored over the 6-chloro group due to the electronic influence of the 2-nitrile. In contrast, the 3,5-dichloropyrazine-2-carbonitrile isomer (CAS 313339-92-3) presents chlorine atoms in a different spatial relationship to the nitrile, which is predicted to result in a different regiochemical outcome and a mixture of fluorinated products, thereby making it unsuitable for the targeted synthesis of favipiravir [1].

Regioselective synthesis Nucleophilic aromatic substitution Isomer comparison

Validated Application Scenarios for Procuring 3,6-Dichloropyrazine-2-carbonitrile (CAS 356783-16-9)


Scale-Up and Commercial Production of Favipiravir API

For pharmaceutical manufacturers and CDMOs, this intermediate is the cornerstone for a validated, economically scalable route to Favipiravir. The ability to achieve >99% purity without chromatography directly reduces cost of goods and simplifies plant operations [1]. The 60% yield in the final step to the API is a key performance indicator for process efficiency [2].

Process Development and Optimization of Favipiravir Synthesis

Process chemists seeking to improve existing favipiravir manufacturing routes will procure this compound as the reference standard intermediate. The published 1.3-fold yield improvement over a previous procedure [3] provides a clear benchmark for further optimization, making it the essential starting point for any cost-reduction or sustainability initiatives in favipiravir production.

Quality Control and Reference Standard for Favipiravir Manufacturing

Analytical and QC laboratories require 3,6-dichloropyrazine-2-carbonitrile of verified identity and purity as a primary reference standard or starting material for impurity profiling. Its status as a key intermediate in the synthesis [1] necessitates its use in establishing impurity control strategies and validating analytical methods for the favipiravir API.

Synthesis of Pyrazine-Containing Nucleoside Analogues

In medicinal chemistry and antiviral research, 3,6-dichloropyrazine-2-carbonitrile serves as a versatile building block for creating libraries of novel nucleoside analogues. The differentiated reactivity of the two chlorine atoms and the nitrile group allows for sequential, chemoselective functionalization to generate diverse, asymmetrically substituted pyrazine scaffolds, which are of interest as potential polymerase inhibitors beyond favipiravir [4].

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